molecular formula C17H22N+ B11622539 N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium

N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium

Cat. No.: B11622539
M. Wt: 240.36 g/mol
InChI Key: DYTTXXJDSOOLPC-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium is a complex organic compound characterized by its unique structure, which includes a phenyl group, a dimethylamino group, and an alkyne

Preparation Methods

The synthesis of N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1-phenylpropan-2-amine with propargyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as alkylation or acylation, to introduce the hex-5-en-1-yn-3-aminium moiety . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

N,N-dimethyl-1-phenyl-N-(prop-2-en-1-yl)hex-5-en-1-yn-3-aminium can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N+

Molecular Weight

240.36 g/mol

IUPAC Name

dimethyl-(1-phenylhex-5-en-1-yn-3-yl)-prop-2-enylazanium

InChI

InChI=1S/C17H22N/c1-5-10-17(18(3,4)15-6-2)14-13-16-11-8-7-9-12-16/h5-9,11-12,17H,1-2,10,15H2,3-4H3/q+1

InChI Key

DYTTXXJDSOOLPC-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC=C)C(CC=C)C#CC1=CC=CC=C1

Origin of Product

United States

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